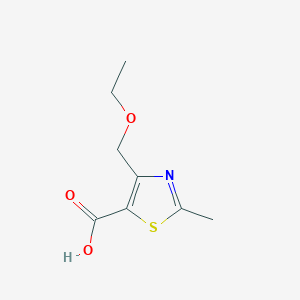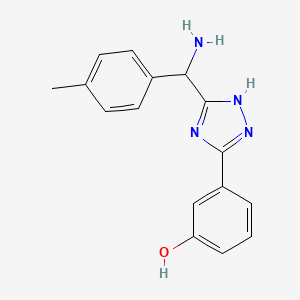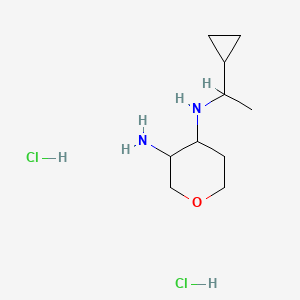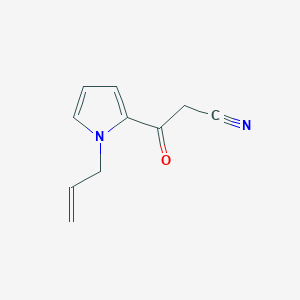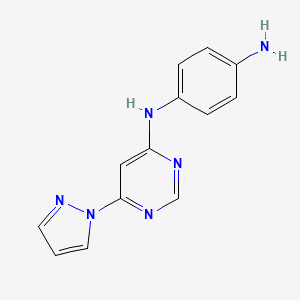
N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, which is further connected to a benzene ring with diamine substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step organic synthesis. The final step involves the attachment of the benzene ring with diamine substituents through nucleophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring are also known for their kinase inhibitory properties.
Benzene diamine derivatives: These compounds have similar structural features and are used in various chemical and biological applications
Uniqueness
N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific combination of pyrazole, pyrimidine, and benzene diamine moieties, which confer distinct chemical and biological properties. This unique structure allows for targeted inhibition of specific kinases, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H12N6 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
4-N-(6-pyrazol-1-ylpyrimidin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H12N6/c14-10-2-4-11(5-3-10)18-12-8-13(16-9-15-12)19-7-1-6-17-19/h1-9H,14H2,(H,15,16,18) |
InChI-Schlüssel |
LPUVRTOMUAJWFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


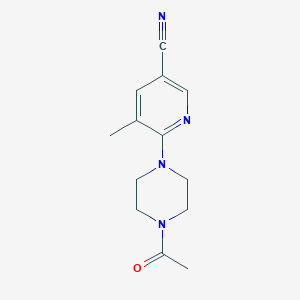
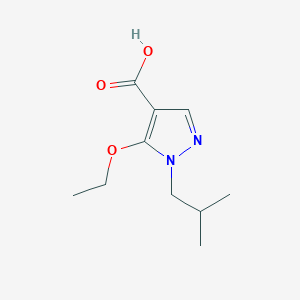
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B15057051.png)
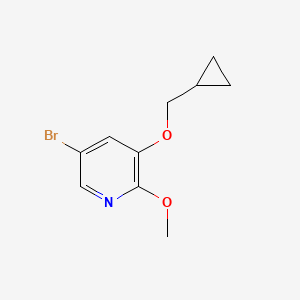
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
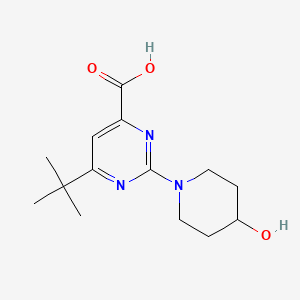
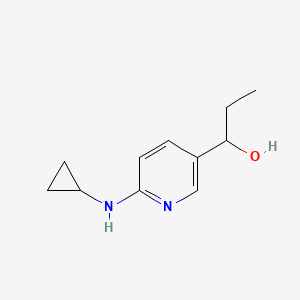

![3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B15057096.png)
